Thymidine, 3'-azido-3'-deoxy-, 5'-(hydrogen (ethoxycarbonyl)phosphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen (ethoxycarbonyl)phosphonate) is a synthetic nucleoside analog. It is structurally related to thymidine, a naturally occurring nucleoside found in DNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen (ethoxycarbonyl)phosphonate) typically involves the following steps:
Azidation: Thymidine undergoes azidation at the 3’ position to introduce the azido group.
Phosphorylation: The 5’ hydroxyl group of the azido-thymidine is then phosphorylated using ethoxycarbonyl phosphonic acid under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures while ensuring the purity and yield are maintained through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen (ethoxycarbonyl)phosphonate) can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Major Products Formed
Substitution Reactions: Products typically include substituted thymidine derivatives.
Reduction Reactions: The major product is the corresponding amine derivative of thymidine.
Scientific Research Applications
Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen (ethoxycarbonyl)phosphonate) has several applications in scientific research:
Antiviral Research: It is studied for its potential use in antiviral therapies, particularly against retroviruses.
Molecular Biology: Used as a tool in molecular biology for studying DNA synthesis and repair mechanisms.
Chemical Biology: Employed in the synthesis of modified nucleotides for various biochemical assays.
Mechanism of Action
The mechanism of action of Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen (ethoxycarbonyl)phosphonate) involves its incorporation into DNA during replication. The azido group at the 3’ position prevents further elongation of the DNA chain, thereby inhibiting viral replication. This compound targets viral DNA polymerases and other enzymes involved in DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
Zidovudine (AZT): Another nucleoside analog with an azido group at the 3’ position, used as an antiretroviral drug.
Lamivudine (3TC): A nucleoside analog used in the treatment of HIV and hepatitis B.
Stavudine (d4T): A thymidine analog used in antiretroviral therapy.
Uniqueness
Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen (ethoxycarbonyl)phosphonate) is unique due to its specific structural modifications, which confer distinct biochemical properties and potential therapeutic applications. Its ethoxycarbonyl phosphonate group provides additional stability and specificity in biochemical assays compared to other nucleoside analogs .
Properties
CAS No. |
131219-88-0 |
---|---|
Molecular Formula |
C13H18N5O8P |
Molecular Weight |
403.28 g/mol |
IUPAC Name |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-ethoxycarbonylphosphinic acid |
InChI |
InChI=1S/C13H18N5O8P/c1-3-24-13(21)27(22,23)25-6-9-8(16-17-14)4-10(26-9)18-5-7(2)11(19)15-12(18)20/h5,8-10H,3-4,6H2,1-2H3,(H,22,23)(H,15,19,20)/t8-,9+,10+/m0/s1 |
InChI Key |
NPDSNLHXQQPEFI-IVZWLZJFSA-N |
Isomeric SMILES |
CCOC(=O)P(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Canonical SMILES |
CCOC(=O)P(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.